Sitamaquine

Oral drug delivery Visceral leishmaniasis Pharmacokinetics

Sitamaquine (WR6026; CAS 5330-29-0) is an orally active 8-aminoquinoline analog developed as an antileishmanial agent targeting visceral leishmaniasis (VL) caused by Leishmania donovani. As a lipophilic weak base, it rapidly accumulates in acidic parasite compartments, primarily acidocalcisomes, and exerts its antiparasitic effect through dose-dependent inhibition of mitochondrial complex II (succinate dehydrogenase), triggering oxidative stress and apoptosis-like death in Leishmania parasites.

Molecular Formula C21H33N3O
Molecular Weight 343.5 g/mol
CAS No. 5330-29-0
Cat. No. B1205219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitamaquine
CAS5330-29-0
Synonyms8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026
Molecular FormulaC21H33N3O
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC
InChIInChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3
InChIKeyRVAKDGYPIVSYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitamaquine (WR6026) Hydrochloride | 8-Aminoquinoline Antileishmanial for R&D Procurement


Sitamaquine (WR6026; CAS 5330-29-0) is an orally active 8-aminoquinoline analog developed as an antileishmanial agent targeting visceral leishmaniasis (VL) caused by Leishmania donovani . As a lipophilic weak base, it rapidly accumulates in acidic parasite compartments, primarily acidocalcisomes, and exerts its antiparasitic effect through dose-dependent inhibition of mitochondrial complex II (succinate dehydrogenase), triggering oxidative stress and apoptosis-like death in Leishmania parasites [1].

Sitamaquine vs. Other 8-Aminoquinolines: Why Molecular Structure Drives Functional Divergence


Within the 8-aminoquinoline class, structural variations critically dictate both therapeutic indication and safety profile. While primaquine and tafenoquine are established antimalarials with significant hemolytic toxicity in G6PD-deficient individuals, sitamaquine was specifically optimized for oral antileishmanial activity against visceral leishmaniasis with a distinct pharmacokinetic profile characterized by a short elimination half-life of 18.3–22.8 hours [1]. This half-life is substantially shorter than that of tafenoquine (~14 days) and miltefosine (~150 hours), a pharmacokinetic divergence that directly impacts resistance emergence risk and dosing regimen flexibility [2]. Furthermore, sitamaquine demonstrates the unique ability to overcome ABC transporter-mediated resistance to miltefosine and antimony—a property not shared by other 8-aminoquinolines—making it functionally non-interchangeable with primaquine, tafenoquine, or other in-class compounds for leishmaniasis research applications [3].

Sitamaquine: Quantitative Comparative Evidence for Scientific Selection


Oral Bioavailability: Sitamaquine vs. Parenteral Amphotericin B in Clinical Visceral Leishmaniasis

Sitamaquine is an orally active 8-aminoquinoline, enabling once-daily oral administration, in direct contrast to amphotericin B, which requires intravenous infusion every other day for 30 days. In a randomized Phase II study comparing oral sitamaquine (2 mg/kg/day for 21 days, n=41) to intravenous amphotericin B (1 mg/kg every other day for 30 days, n=20), both regimens achieved clinical cure at day 180: sitamaquine demonstrated 85% cure (95% CI: 70.8–94.4%) versus amphotericin B at 95% cure (95% CI: 75.1–99.9%) [1]. The oral administration route of sitamaquine represents a fundamental differentiator for procurement in research contexts where parenteral administration is impractical or cost-prohibitive.

Oral drug delivery Visceral leishmaniasis Pharmacokinetics

Half-Life Advantage: Sitamaquine's Short Elimination Profile vs. Miltefosine for Resistance Management

Sitamaquine exhibits a short apparent terminal elimination half-life (t₁/₂) ranging from 18.3 to 22.8 hours in VL patients following 21 days of oral dosing at 2 mg/kg/day [1]. This contrasts sharply with miltefosine, the only other oral antileishmanial agent, which has an extended half-life of approximately 150 hours (6–7 days). The short half-life of sitamaquine is recognized as a pharmacokinetic advantage that reduces the selective pressure for resistance emergence, as drug exposure is cleared more rapidly between dosing intervals, minimizing subtherapeutic drug accumulation [2].

Pharmacokinetics Drug resistance Elimination half-life

Adverse Event Profile: Sitamaquine Demonstrates Superior Tolerability vs. Amphotericin B

In a randomized, open-label Phase II study comparing oral sitamaquine (2 mg/kg/day, n=41) to intravenous amphotericin B (1 mg/kg every other day, n=20), on-therapy adverse events (AEs) were observed in only 4 of 41 patients (10%) receiving sitamaquine, compared to 17 of 20 patients (85%) receiving amphotericin B [1]. This represents an 8.5-fold higher AE incidence with amphotericin B. Specific class-related toxicities observed with sitamaquine included methemoglobinemia (reported cyanosis in 3% of patients in Indian studies), a recognized class effect of 8-aminoquinolines, and dose-dependent nephrotoxicity at doses ≥2.5 mg/kg/day in Kenyan studies [2].

Safety pharmacology Tolerability Adverse events

Reversal of Miltefosine Resistance: Sitamaquine Inhibits LMDR1-Mediated Drug Efflux

Sitamaquine, at nonleishmanicidal concentrations (10 μM), reverses miltefosine resistance in a multidrug-resistant (MDR) Leishmania tropica line overexpressing the ABC transporter LMDR1/LABCB4. In this MDR line, the EC₅₀ of miltefosine alone was 197.3 ± 66.8 μM (resistance factor 18.6× vs. wild-type). Addition of 10 μM sitamaquine reduced the miltefosine EC₅₀ to 9.3 ± 2.3 μM, fully restoring wild-type sensitivity (resistance factor 0.9×) [1]. Mechanistically, sitamaquine is not a substrate of LMDR1; it inhibits LMDR1-mediated miltefosine efflux, thereby increasing intracellular miltefosine accumulation [2]. Ketoconazole, another ABC transporter-interacting agent, also reversed resistance but with lower efficiency than sitamaquine [1].

Drug resistance reversal ABC transporters Combination therapy

Tosylate Salt Form: Enhanced Developability vs. Hygroscopic Dihydrochloride Salt

Early clinical development of sitamaquine utilized the dihydrochloride salt form, which exhibited poor developability characteristics: hygroscopicity at approximately 60% relative humidity and a tendency to produce mixed polymorphic forms during manufacturing, resulting in batch-to-batch irreproducibility and a very short shelf life in tropical climates [1]. The tosylate salt of sitamaquine (structure I(A)) was subsequently developed and patented to address these manufacturing and stability limitations [2]. The tosylate salt offers acceptable developability characteristics enabling reliable production of consistent and appropriately stable pharmaceutical formulations [1].

Salt form optimization Polymorph control Pharmaceutical developability

Mitochondrial Complex II Inhibition: Sitamaquine's Distinct Mechanism vs. Heme Polymerase-Targeting Quinolines

Sitamaquine exerts its antileishmanial activity through dose-dependent inhibition of mitochondrial complex II (succinate dehydrogenase, SDH) in Leishmania donovani promastigotes [1]. In digitonin-permeabilized parasites, sitamaquine inhibited complex II activity at concentrations ranging from 10 to 200 μM in cell-free assays, resulting in decreased intracellular ATP levels and loss of mitochondrial electrochemical potential [2]. This mechanism is distinct from primaquine and other antimalarial quinolines, which are thought to inhibit heme polymerase activity leading to toxic heme accumulation [3]. The specific targeting of parasite mitochondrial complex II triggers oxidative stress and apoptosis-like death in Leishmania, a mechanism not shared by miltefosine (which targets lipid metabolism) or amphotericin B (which binds ergosterol) [1].

Mechanism of action Mitochondrial respiration Succinate dehydrogenase

Sitamaquine: Validated Research and Procurement Application Scenarios


In Vivo Efficacy Studies Requiring Oral Antileishmanial Dosing in Rodent Models

Sitamaquine is appropriate for in vivo visceral leishmaniasis efficacy studies in hamsters and mice requiring oral administration. Preclinical studies have established oral efficacy against Leishmania donovani in animal models [1]. The compound's oral bioavailability and defined pharmacokinetic parameters (Cmax 401–570 ng/mL, t₁/₂ 18.3–22.8 hours at 2 mg/kg/day) provide a quantitative basis for dose selection and exposure-response modeling [2]. Researchers should note that sitamaquine shows no activity in experimental cutaneous leishmaniasis models [1].

Drug Resistance Reversal and ABC Transporter Modulation Studies

Sitamaquine is uniquely suited for experiments investigating reversal of ABC transporter-mediated drug resistance in Leishmania. At nonleishmanicidal concentrations (10 μM), sitamaquine fully reverses LMDR1-mediated miltefosine resistance, reducing miltefosine EC₅₀ from 197.3 μM to 9.3 μM in MDR L. tropica lines [1]. This property makes sitamaquine a valuable tool compound for chemosensitization studies and combination therapy research with miltefosine or antimony, particularly where ABC transporter overexpression is a confounding variable [2].

Mitochondrial Complex II Inhibition and Parasite Respiration Studies

Sitamaquine serves as a validated pharmacological probe for studying mitochondrial complex II (succinate dehydrogenase) inhibition in Leishmania species. The compound causes dose-dependent SDH inhibition at 10–200 μM, with measurable downstream effects including ATP depletion, mitochondrial membrane depolarization, reactive oxygen species generation, and apoptosis-like cell death [1]. These endpoints provide a robust experimental framework for investigating parasite mitochondrial biology and for benchmarking novel SDH-targeting compounds [2].

Formulation Development and Salt Form Optimization Studies

Sitamaquine tosylate is the preferred salt form for pharmaceutical development and formulation studies due to its superior developability characteristics compared to the dihydrochloride salt. The tosylate salt addresses the hygroscopicity (~60% RH) and polymorph mixing issues that limited the dihydrochloride salt's manufacturing reproducibility and shelf stability [1]. Researchers requiring consistent, stable material for topical formulations, oral solid dosage development, or long-term stability studies should specify the tosylate salt form [2].

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